6-(Methylamino)pyridin-2(1H)-one
Overview
Description
Synthesis Analysis
There are several methods for synthesizing pyridine derivatives. For instance, a catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another method involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to “6-(Methylamino)pyridin-2(1H)-one”, have been studied for their synthetic routes and reactivity . Additionally, the catalytic protodeboronation of pinacol boronic esters has been reported .Scientific Research Applications
Anti-Fibrotic Activity
The pyrimidine moiety in 6-(Methylamino)pyridin-2(1H)-one has been employed in designing privileged structures for medicinal chemistry. Researchers have synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . Specifically, compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising anti-fibrosis effects, inhibiting collagen expression and hydroxyproline content in vitro. These compounds hold potential as novel anti-fibrotic drugs.
Antimicrobial Properties
Pyrimidine derivatives, including 6-(Methylamino)pyridin-2(1H)-one, have been investigated for their antimicrobial activity . Researchers have explored their effectiveness against various pathogens, making them valuable candidates for combating infections.
Antiviral Applications
Similar to antimicrobial properties, pyrimidine-based compounds exhibit antiviral effects. Researchers have studied the potential of 6-(Methylamino)pyridin-2(1H)-one derivatives against viral infections . These compounds may play a role in inhibiting viral replication or entry.
Antitumor Potential
Pyrimidine-containing compounds have been explored as antitumor agents. While specific studies on 6-(Methylamino)pyridin-2(1H)-one are limited, its structural similarity to other pyrimidines suggests potential antitumor activity . Further research is needed to validate this application.
Other Pharmacological Activities
Beyond the mentioned fields, pyrimidine derivatives have been investigated for various other pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibition properties. While direct evidence for 6-(Methylamino)pyridin-2(1H)-one in these areas is scarce, its pyrimidine core warrants exploration .
Chemical Biology and Medicinal Chemistry
The pyrimidine moiety serves as a privileged structure in medicinal chemistry . Researchers continue to explore novel heterocyclic compounds based on this core, aiming to discover new drug candidates. 6-(Methylamino)pyridin-2(1H)-one contributes to this field by providing a scaffold for further modifications and drug design.
Safety and Hazards
Future Directions
The future directions for the study of “6-(Methylamino)pyridin-2(1H)-one” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities . Additionally, the development of environmentally friendly synthesis techniques could be a promising area of research .
Mechanism of Action
Target of Action
The primary target of 6-(Methylamino)pyridin-2(1H)-one is the clotting protein thrombin . Thrombin plays a crucial role in the coagulation cascade, which is a series of reactions designed to stop bleeding after injury. By targeting thrombin, this compound can influence blood clotting and potentially serve as an anticoagulant .
Mode of Action
6-(Methylamino)pyridin-2(1H)-one works by inhibiting the action of protoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of heme, a component of hemoglobin, which is essential for oxygen transport in the body. By inhibiting PPO, this compound can disrupt heme synthesis and thus affect various biological processes .
Biochemical Pathways
The inhibition of PPO by 6-(Methylamino)pyridin-2(1H)-one affects the heme biosynthesis pathway . This can lead to a decrease in the production of hemoglobin, affecting the oxygen-carrying capacity of red blood cells. The downstream effects of this disruption can include symptoms of anemia, such as fatigue and weakness .
Pharmacokinetics
The compound’s chemical structure suggests that it may be moderately persistent and mobile in the body
Result of Action
The molecular and cellular effects of 6-(Methylamino)pyridin-2(1H)-one’s action primarily involve the disruption of heme biosynthesis . This can lead to a decrease in hemoglobin levels, affecting the oxygen-carrying capacity of red blood cells. The cellular effects can include changes in red blood cell morphology and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Methylamino)pyridin-2(1H)-one. For example, the compound’s activity may be affected by the pH of the environment, as enzymes like PPO often have optimal activity at specific pH levels . Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and efficacy .
properties
IUPAC Name |
6-(methylamino)-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-5-3-2-4-6(9)8-5/h2-4H,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITIAPUZOHEKLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylamino)pyridin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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